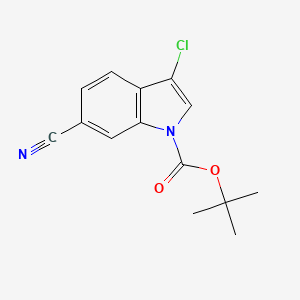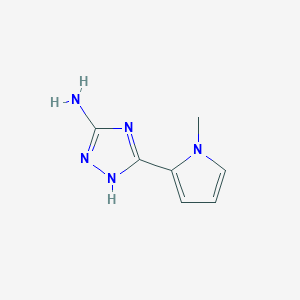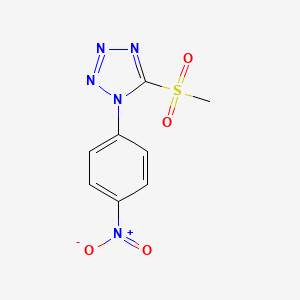
5-(Methylsulfonyl)-1-(4-nitrophenyl)-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methylsulfonyl)-1-(4-nitrophenyl)-1H-tetrazole is a chemical compound that features a tetrazole ring substituted with a methylsulfonyl group and a 4-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfonyl)-1-(4-nitrophenyl)-1H-tetrazole typically involves the reaction of 4-nitrophenylhydrazine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
5-(Methylsulfonyl)-1-(4-nitrophenyl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and catalytic hydrogenation are commonly used for reduction.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(Methylsulfonyl)-1-(4-nitrophenyl)-1H-tetrazole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-(Methylsulfonyl)-1-(4-nitrophenyl)-1H-tetrazole involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with electrophilic centers in target molecules, leading to the formation of new products. The exact pathways and molecular targets can vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl acetate: Used in similar applications as a reagent in organic synthesis.
4-Nitrophenyl phosphate: Utilized in biochemical assays and as a substrate for enzyme reactions.
Uniqueness
5-(Methylsulfonyl)-1-(4-nitrophenyl)-1H-tetrazole is unique due to its combination of a tetrazole ring with both a methylsulfonyl and a 4-nitrophenyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Propiedades
Fórmula molecular |
C8H7N5O4S |
|---|---|
Peso molecular |
269.24 g/mol |
Nombre IUPAC |
5-methylsulfonyl-1-(4-nitrophenyl)tetrazole |
InChI |
InChI=1S/C8H7N5O4S/c1-18(16,17)8-9-10-11-12(8)6-2-4-7(5-3-6)13(14)15/h2-5H,1H3 |
Clave InChI |
FCGMZFKOPYPOAT-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=NN=NN1C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


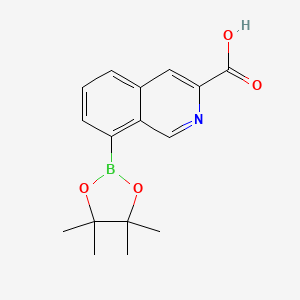
![7-Bromo-4-chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B13663788.png)

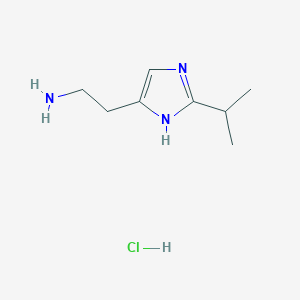
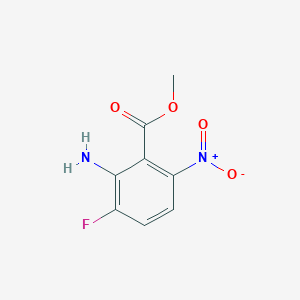
![8-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663817.png)
![6-Fluorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13663822.png)

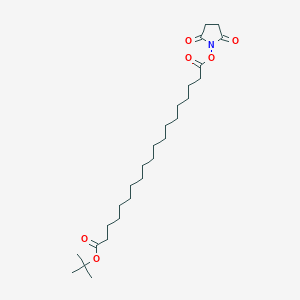

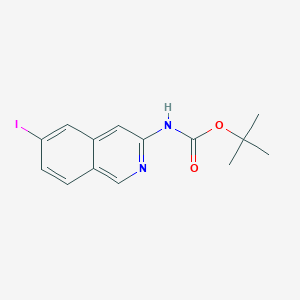
![4-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B13663856.png)
